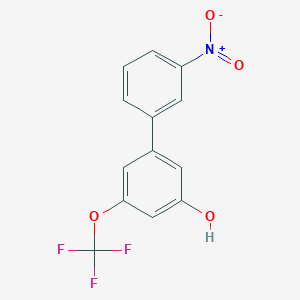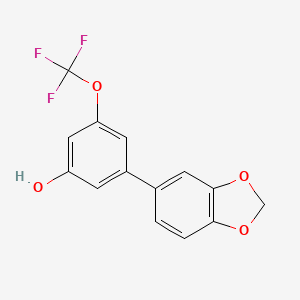
5-(2-Methoxy-5-methylphenyl)-3-trifluoromethylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methoxy-5-methylphenyl)-3-trifluoromethylphenol, or 5-MMPT-3-TFM, is a synthetic compound with a wide range of applications in the scientific research field. It is a phenolic compound, which is an aromatic compound containing a hydroxyl group. 5-MMPT-3-TFM is used in a variety of research applications, such as synthesis, biochemical and physiological effects, and drug development.
Scientific Research Applications
5-MMPT-3-TFM is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of other compounds, and as a model compound for studying the structure and reactivity of other molecules. It is also used in drug discovery and development, as it has been shown to have anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of 5-MMPT-3-TFM is not fully understood, but it is believed to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Prostaglandins are hormones that play a role in inflammation, pain, and fever. Inhibition of COX-2 by 5-MMPT-3-TFM is thought to reduce inflammation and pain.
Biochemical and Physiological Effects
5-MMPT-3-TFM has been shown to have anti-inflammatory and anti-cancer properties in animal models. In addition, it has been shown to reduce the production of proinflammatory cytokines and the expression of COX-2 in human cells. It has also been shown to modulate the immune system, reduce oxidative stress, and protect against DNA damage.
Advantages and Limitations for Lab Experiments
The advantages of using 5-MMPT-3-TFM in laboratory experiments include its high purity (95%), its low cost, and its ease of synthesis. Additionally, it is a safe compound that is not toxic to humans or animals. The main limitation of using 5-MMPT-3-TFM in laboratory experiments is that its mechanism of action is not fully understood, so its effects may not be completely predictable.
Future Directions
The future directions for 5-MMPT-3-TFM research include further investigation of its mechanism of action, development of new synthesis methods, and exploration of its potential therapeutic applications. Additionally, further research is needed to determine its effects on other diseases, such as diabetes and cardiovascular disease. Finally, research should be conducted to determine the long-term safety and efficacy of 5-MMPT-3-TFM in humans.
Synthesis Methods
The synthesis of 5-MMPT-3-TFM involves the reaction of 2-methoxy-5-methylphenol with trifluoromethyl iodide in the presence of a base, such as sodium hydroxide. The reaction is conducted in a solvent, such as methanol, and the product is isolated by recrystallization. The purity of the product can be determined by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
properties
IUPAC Name |
3-(2-methoxy-5-methylphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O2/c1-9-3-4-14(20-2)13(5-9)10-6-11(15(16,17)18)8-12(19)7-10/h3-8,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIDTHYZIXAKEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686604 |
Source


|
| Record name | 2'-Methoxy-5'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methoxy-5-methylphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261952-41-3 |
Source


|
| Record name | 2'-Methoxy-5'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














